
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. EPPD belongs to the class of pyrrolidine-2,5-dione compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- The synthesis of novel pyridinones via azo coupling, indicating methods for creating structurally related compounds with potential for varied applications, including antimicrobial activity (Patel, Gandhi, & Sharma, 2010) source.
- Studies on the synthesis and bioactivities of 4-amino derivatives of tetramic acid, showcasing the potential for creating compounds with herbicidal and fungicidal activities (Liu, Zhao, Song, Gu, & Wang, 2014) source.
- Research on the conversion of dihydroxypyrrolidine diones to maleimide, illustrating pathways for transforming compounds that might be relevant for understanding the properties and reactions of similar compounds (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018) source.
Antimicrobial and Antioxidant Activities
- The synthesis and evaluation of aminomethyl derivatives of ethosuximide and pufemide for their antioxidant activity, providing a basis for assessing the biological activities of structurally related compounds (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020) source.
Applications in Materials Science
- The development of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells, demonstrating the potential for using similar compounds in organic electronics (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015) source.
properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)21-18-13-19(23)22(20(18)24)14(2)15-7-5-4-6-8-15/h4-12,14,18,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIZUPROARGBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

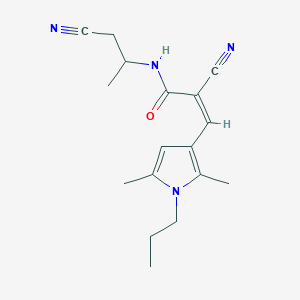
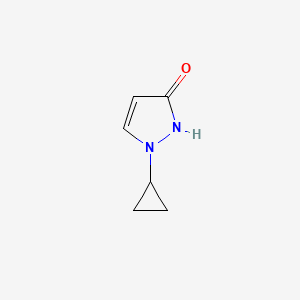
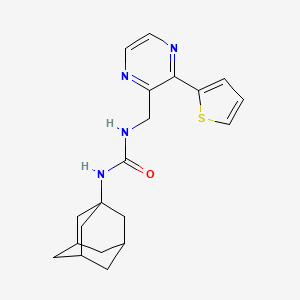
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)



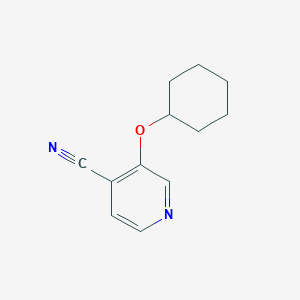
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)

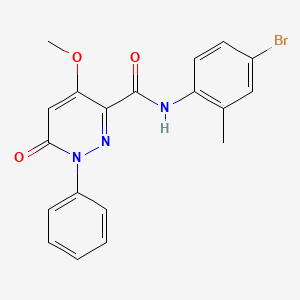
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)